molecular formula C12H20N2O4 B13151383 5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-3-carboxylic acid

5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-3-carboxylic acid

Cat. No.: B13151383
M. Wt: 256.30 g/mol
InChI Key: JARVBXAJZNRHBR-UHFFFAOYSA-N
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Description

5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-3-carboxylic acid is a complex organic compound with a unique structure It is characterized by its hexahydro-1H-pyrrolo[3,4-c]pyrrole core, which is further modified by the presence of a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

The synthesis of 5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-3-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrrolo[3,4-c]pyrrole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Boc protecting group: The tert-butoxycarbonyl group is introduced using reagents such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often utilizing automated synthesis equipment and large-scale reactors.

Chemical Reactions Analysis

5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-3-carboxylic acid has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific biological pathways.

    Biological Studies: It is employed in studies investigating the interactions of small molecules with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound is used in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-3-carboxylic acid include:

    5-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,6,6a-tetrahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid: This compound has a similar core structure but differs in the presence of a furo ring.

    5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octane-7-carboxylic acid: This spirocyclic compound shares the Boc protecting group but has a different core structure.

    (6S)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid: This compound has a similar Boc-protected structure but features an imidazo ring.

The uniqueness of this compound lies in its specific core structure and the presence of the Boc protecting group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H20N2O4

Molecular Weight

256.30 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-3-carboxylic acid

InChI

InChI=1S/C12H20N2O4/c1-12(2,3)18-11(17)14-5-7-4-13-9(10(15)16)8(7)6-14/h7-9,13H,4-6H2,1-3H3,(H,15,16)

InChI Key

JARVBXAJZNRHBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNC(C2C1)C(=O)O

Origin of Product

United States

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